molecular formula C15H23BO2 B15092069 4,4,5,5-Tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane

Cat. No.: B15092069
M. Wt: 246.15 g/mol
InChI Key: BTWKQJRQHBAYDG-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane is a boronic ester featuring a pinacol backbone and a 3,4,5-trimethylphenyl substituent. This compound is synthesized via a regioselective C–H borylation strategy, yielding 64% as a colorless solid after flash column chromatography . Its structure is confirmed by NMR:

  • ¹H NMR (CDCl₃): δ 7.50 (s, 2H, aromatic), 2.33 (s, 6H, methyl groups on benzene), 2.23 (s, 3H, central methyl), 1.38 (s, 12H, pinacol methyls).
  • ¹³C NMR: δ 138.89 (aromatic carbons), 83.64 (B–O), 24.93 and 20.41 (methyl groups) .
    The 3,4,5-trimethylphenyl group confers steric bulk and electron-donating effects, enhancing stability and influencing reactivity in cross-coupling reactions.

Properties

Molecular Formula

C15H23BO2

Molecular Weight

246.15 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO2/c1-10-8-13(9-11(2)12(10)3)16-17-14(4,5)15(6,7)18-16/h8-9H,1-7H3

InChI Key

BTWKQJRQHBAYDG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 3,4,5-trimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves continuous monitoring and control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form boronic acids or borates.

    Reduction: It can be reduced to form boron hydrides.

    Substitution: It can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are commonly used.

Major Products

The major products formed from these reactions include boronic acids, borates, and various substituted boron compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are important for the formation of carbon-carbon bonds.

    Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of boron-containing drugs for cancer therapy.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating various chemical transformations. The pathways involved include the formation of boron-oxygen and boron-carbon bonds, which are crucial for its reactivity.

Comparison with Similar Compounds

Substituent Electronic and Steric Effects

Compound Name Substituent Electronic Effect Steric Bulk Key Applications/Reactivity Yield (%) Reference
Target compound 3,4,5-Trimethylphenyl Electron-donating High Suzuki coupling, stable intermediates 64
3,4,5-Trimethoxyphenyl variant 3,4,5-Trimethoxyphenyl Electron-donating Moderate Functional materials, OLEDs N/A
3-(Methylsulfonyl)phenyl derivative 3-Methylsulfonylphenyl Electron-withdrawing Low Medicinal chemistry, enzyme inhibition N/A
3,4,5-Trifluorophenyl analog 3,4,5-Trifluorophenyl Electron-withdrawing Moderate Electron-deficient coupling partners N/A
MesBpin (2,4,6-Trimethylphenyl) 2,4,6-Trimethylphenyl Electron-donating Very high Bulky substrates in catalysis N/A

Key Observations :

  • Electron-donating groups (e.g., methyl, methoxy) stabilize the boron center and improve solubility in nonpolar solvents.
  • Electron-withdrawing groups (e.g., sulfonyl, trifluoro) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Steric hindrance from substituents like 2,4,6-trimethylphenyl (MesBpin) slows reaction kinetics but improves regioselectivity in C–H borylation .

Application-Specific Reactivity

  • Cross-Coupling Reactions : The target compound’s trimethylphenyl group balances reactivity and stability, making it suitable for Suzuki-Miyaura couplings requiring moderate steric bulk . In contrast, trifluorophenyl analogs (e.g., 3,4,5-trifluorophenyl variant) are preferred for electron-deficient systems in fluorinated drug synthesis .
  • Catalysis : MesBpin and TipBpin (2,4,6-triisopropylphenyl) are used in sterically demanding environments, such as dihydrodibenzoborepin synthesis, where the target compound’s smaller substituents would underperform .

Q & A

Q. What is the optimized synthetic route for 4,4,5,5-tetramethyl-2-(3,4,5-trimethylphenyl)-1,3,2-dioxaborolane?

The compound is synthesized via a Pd-catalyzed Miyaura borylation reaction. Starting with 3,4,5-trimethylphenol, the phenol group is first converted to a triflate using triflic anhydride. The triflate intermediate undergoes cross-coupling with bis(pinacolato)diboron ([B2_2pin2_2]) in the presence of a palladium catalyst (e.g., PdCl2_2(dppf)) and a base (e.g., KOAc) at 80–100°C. This yields the target compound in 86% yield . Key considerations include:

  • Catalyst loading : 3–5 mol% Pd.
  • Solvent : Toluene or THF.
  • Purification : Column chromatography using hexane/ethyl acetate gradients.

Q. What characterization techniques are critical for confirming the structure of this dioxaborolane?

  • NMR Spectroscopy : 1^{1}H and 11^{11}B NMR confirm the presence of the dioxaborolane ring (δ ~30–35 ppm for 11^{11}B) and methyl substituents .
  • X-ray Crystallography : Resolves the planar geometry of the boronate ester and steric effects from the tetramethyl groups.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 289.21) .

Advanced Research Questions

Q. How does steric hindrance from the 3,4,5-trimethylphenyl group affect cross-coupling efficiency in Suzuki-Miyaura reactions?

The trimethylphenyl group introduces steric congestion , which can reduce reaction rates but improve selectivity. For example:

  • Reactivity : Coupling with electron-deficient aryl halides proceeds efficiently (yields >80%), while bulky substrates (e.g., ortho-substituted aryl bromides) require elevated temperatures (100–120°C) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of the boronate but may necessitate longer reaction times.
  • Catalyst Optimization : Bulky ligands (e.g., SPhos) mitigate steric effects .

Q. How can contradictory data on reaction yields be resolved when using this boronate in hydroboration reactions?

Discrepancies in hydroboration yields (e.g., 60–95%) arise from:

  • Substrate Purity : Trace moisture deactivates the boronate. Dry solvents and inert atmospheres are critical .
  • Regioselectivity : Anti-Markovnikov addition dominates with alkenes, but electron-rich alkenes may show Markovnikov preference. Use 11^{11}B NMR to track intermediate formation .
  • Temperature Control : Exothermic reactions require slow reagent addition to avoid side reactions .

Q. What strategies enable functionalization of the dioxaborolane for applications in organic electronics?

  • Electron-Withdrawing Groups : Introduce cyano or fluoro substituents via post-functionalization (e.g., fluorination with Selectfluor) to tune HOMO/LUMO levels .
  • Conjugated Systems : Couple with thiophene or pyridine derivatives using Suzuki-Miyaura reactions to build π-extended frameworks (e.g., for OLEDs) .
  • Stability Testing : Monitor thermal decomposition (TGA) and photostability (UV-vis under irradiation) for material applications .

Methodological Challenges and Solutions

Q. How can stereochemical outcomes be controlled in hydroboration reactions involving this boronate?

  • Catalyst Choice : Rhodium catalysts (e.g., RhCl(PPh3_3)3_3) favor cis-addition, while palladium systems may induce trans-selectivity .
  • Substrate Design : Allylic alcohols or amines can direct stereochemistry via coordination to the boron center.
  • Analysis : Use NOESY NMR or chiral HPLC to confirm stereochemistry .

Q. What precautions are necessary for handling this compound under acidic or basic conditions?

  • Acidic Conditions : The dioxaborolane ring hydrolyzes to boronic acid at pH <5. Use buffered solutions (pH 7–9) for aqueous workups .
  • Basic Conditions : Strong bases (e.g., NaOH) may cleave the B–O bond. Limit exposure to mild bases (e.g., K2_2CO3_3) .
  • Storage : Store under argon at –20°C to prevent oxidation .

Q. How can mechanistic studies elucidate the role of this boronate in catalytic cycles?

  • Isotopic Labeling : 10^{10}B-enriched samples track boron transfer in cross-coupling reactions via MS or NMR .
  • Kinetic Profiling : Monitor intermediates (e.g., Pd–boronate complexes) using in situ IR or UV-vis spectroscopy .
  • DFT Calculations : Model transition states to predict regioselectivity and activation barriers .

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